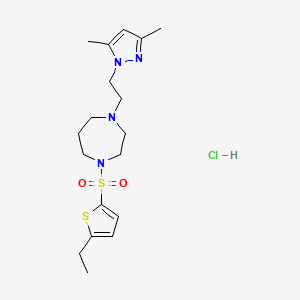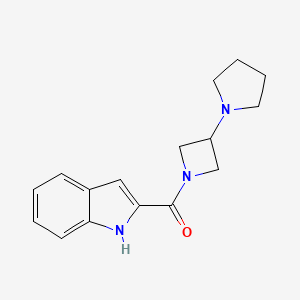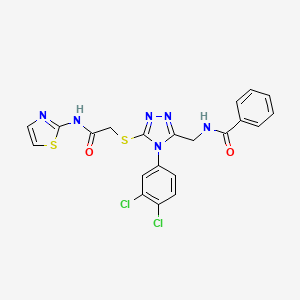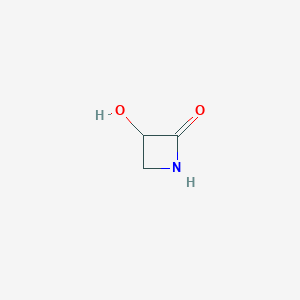
N-(3-nitrophenyl)-N-(phenylsulfonyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-nitrophenyl)-N-(phenylsulfonyl)glycine, also known as NPGS, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
1. Synthesis of α-Aminonitriles
N-(3-nitrophenyl)-N-(phenylsulfonyl)glycine has been used as an N-protecting group in the synthesis of α-aminonitriles from amino acids, such as glycine and alanine. The N-protected α-amino-nitriles obtained can be further treated to afford α-aminonitrile hydrochlorides, retaining optical purity (Kawashiro, Yoshida, & Morimoto, 1977).
2. Photochemical Proteolysis of Ion Channels
The compound is involved in site-specific, photochemical proteolysis of proteins expressed in living cells. This approach, using the chemistry of the unnatural amino acid (2-nitrophenyl)glycine (Npg), has been applied to ion channels such as the Drosophila Shaker B K+ channel and the nicotinic acetylcholine receptor, demonstrating its utility in functional studies of proteins in vivo (England et al., 1997).
3. Aminolysis Reactions in Microemulsions
N-(3-nitrophenyl)-N-(phenylsulfonyl)glycine, as a form of glycine, participates in aminolysis reactions. For instance, the aminolysis of p-nitrophenyl acetate by glycine in water-in-oil microemulsions is a reaction that primarily occurs in the aqueous microdroplet, illustrating the compound's role in specific chemical reactions (García‐Río, Mejuto, & Pérez-Lorenzo, 2005).
4. Interaction with Metals
The compound has been studied for its interaction with metals like cadmium(2+) and zinc(2+), especially in the presence of additional ligands like 2,2'-bipyridine. This research helps understand the metal-induced amide deprotonation and the binding ability of N-protected amino acids (Gavioli et al., 1991).
Biological and Environmental Applications
5. Plant Disease Resistance
The derivative glyphosate (N-phosphonomethyl-glycine), which is structurally related to N-(3-nitrophenyl)-N-(phenylsulfonyl)glycine, has been extensively studied for its impact on plant disease resistance. Its application can influence the severity of plant diseases, potentially weakening plant defenses or altering the soil microflora, affecting nutrient availability involved in physiological disease resistance (Johal & Huber, 2009).
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-nitroanilino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O6S/c17-14(18)10-15(11-5-4-6-12(9-11)16(19)20)23(21,22)13-7-2-1-3-8-13/h1-9H,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAFTNVIURUPIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-nitrophenyl)-N-(phenylsulfonyl)glycine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![sodium 2-[3-(hydroxymethyl)-1H-indol-1-yl]acetate](/img/structure/B2692781.png)


![2,4-Dichloro-1-{2-[(4-fluorophenyl)sulfanyl]ethoxy}benzene](/img/structure/B2692784.png)

![4,5-Dichloro-1-methyl-pyrazolo[3,4-b]pyridine](/img/structure/B2692787.png)
amine hydrobromide](/img/no-structure.png)
